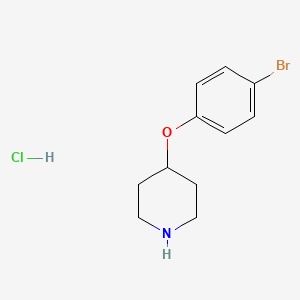

4-(4-Bromophenoxy)piperidine hydrochloride

説明

Structure

3D Structure of Parent

特性

IUPAC Name |

4-(4-bromophenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO.ClH/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11;/h1-4,11,13H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOPDEOBAKDCJMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC=C(C=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80613692 | |

| Record name | 4-(4-Bromophenoxy)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80613692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63843-58-3 | |

| Record name | 4-(4-Bromophenoxy)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80613692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Reactivity of 4 4 Bromophenoxy Piperidine Hydrochloride

Strategies for the Chemical Synthesis of 4-(4-Bromophenoxy)piperidine (B1280539) Hydrochloride

The synthesis of 4-(4-Bromophenoxy)piperidine hydrochloride is accomplished through several strategic routes that assemble the core ether linkage and the piperidine (B6355638) structure. These methods often involve the use of protecting groups to ensure selectivity and achieve high yields.

The construction of the aryl-ether bond in 4-(4-Bromophenoxy)piperidine is central to its synthesis. The primary methods employed are variations of nucleophilic substitution reactions, including the Williamson ether synthesis and the Mitsunobu reaction.

One common approach involves the reaction of a phenol (B47542) with a piperidine derivative. For instance, 3-hydroxy-4-methoxybenzoic acid can be converted to an amide, which then undergoes a displacement reaction with a substituted piperidine containing a good leaving group (like a bromide) in the presence of a base such as cesium carbonate. A more direct route is the nucleophilic substitution reaction between 4-bromophenol (B116583) and a suitably protected 4-hydroxypiperidine (B117109). The use of an N-Boc (tert-butyloxycarbonyl) protecting group on the piperidine nitrogen is common to prevent side reactions. The final step involves the removal of the protecting group and treatment with hydrochloric acid to form the hydrochloride salt.

Another established method is the Mitsunobu reaction. This reaction allows for the formation of the ether linkage under mild conditions. It typically involves reacting 4-bromophenol with an N-protected 4-hydroxypiperidine in the presence of a phosphine (B1218219) reagent, like triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD). Following the ether formation, the protecting group is cleaved, and the hydrochloride salt is generated.

The key precursors for these syntheses are readily available starting materials.

Table 1: Key Precursors in the Synthesis of this compound

| Precursor | Role in Synthesis |

| 4-Bromophenol | Provides the brominated aromatic moiety. |

| N-Boc-4-hydroxypiperidine | Serves as the piperidine building block with a protected nitrogen. |

| 4-Hydroxypiperidine | A direct precursor for the piperidine portion, though often used in its protected form. |

| 1-Bromo-4-fluorobenzene | Can act as the electrophile in a nucleophilic aromatic substitution with 4-hydroxypiperidine. |

| Diethyl azodicarboxylate (DEAD) | Reagent used in the Mitsunobu reaction. |

| Triphenylphosphine (PPh₃) | Reagent used in the Mitsunobu reaction. |

The synthesis of the core structure of 4-(4-Bromophenoxy)piperidine fundamentally relies on nucleophilic substitution mechanisms.

In the context of a Williamson-type ether synthesis, the reaction proceeds via an SN2 mechanism. A base first deprotonates the hydroxyl group of 4-bromophenol to form the more nucleophilic 4-bromophenoxide ion. This phenoxide then attacks the electrophilic carbon of a piperidine derivative bearing a leaving group (e.g., tosylate, mesylate, or halide) at the 4-position, displacing the leaving group and forming the ether bond.

Alternatively, in a nucleophilic aromatic substitution (SNAr) pathway, the piperidine derivative acts as the nucleophile. For this to be effective, the aromatic ring must be "activated" by electron-withdrawing groups. While 4-bromophenol itself is not highly activated for SNAr, related syntheses utilize highly fluorinated aromatic compounds where a fluorine atom is displaced by the oxygen nucleophile of 4-hydroxypiperidine.

The final step in the synthesis is the formation of the hydrochloride salt. This is a straightforward acid-base reaction where the basic nitrogen atom of the piperidine ring is protonated by hydrochloric acid. This conversion increases the compound's polarity and water solubility.

While the primary syntheses build the molecule by connecting the two main fragments, advanced catalytic methods focus on the direct functionalization of a pre-formed piperidine ring. These C-H functionalization strategies offer an alternative and potentially more efficient route to complex piperidine derivatives.

Transition metal catalysis, particularly with rhodium and palladium, is prominent in this field. Rhodium-catalyzed C-H insertion reactions can be used to introduce functional groups at specific positions on the piperidine ring. The selectivity of these reactions (i.e., which C-H bond is functionalized) can be controlled by the choice of both the catalyst and the protecting group on the piperidine nitrogen. For example, using an N-Boc protecting group with a specific rhodium catalyst can direct functionalization to the C2 position, while other catalysts might favor the C4 position.

These methods represent a powerful strategy for creating a library of substituted piperidines from a common intermediate. The ability to selectively functionalize the C4 position is particularly relevant for synthesizing analogs of this compound.

Table 2: Catalytic Systems for Piperidine Functionalization

| Catalyst System | Protecting Group | Position Functionalized | Reaction Type | Reference |

| Rh₂(R-TCPTAD)₄ | N-Boc | C2 | C-H Insertion | |

| Rh₂(R-TPPTTL)₄ | N-Bs | C2 | C-H Insertion | |

| Rh₂(S-2-Cl-5-BrTPCP)₄ | N-α-oxoarylacetyl | C4 | C-H Insertion | |

| Palladium Catalysis | Various | Various | Annulation |

Chemical Transformations and Derivatization Strategies

The structure of this compound offers multiple sites for further chemical modification, enabling its use as a scaffold for creating diverse chemical entities. The primary reactive sites are the bromine atom on the aromatic ring and the piperidine ring itself.

The carbon-bromine bond on the phenyl ring is a versatile handle for introducing new functional groups, primarily through palladium-catalyzed cross-coupling reactions. The bromine atom can be substituted to form new carbon-carbon, carbon-nitrogen, or carbon-oxygen bonds, significantly expanding the molecular diversity.

Suzuki-Miyaura Coupling: This reaction involves coupling the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a robust method for forming a new carbon-carbon bond, replacing the bromine with an alkyl or aryl group.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine. This is a key method for synthesizing aniline (B41778) derivatives.

Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles. This allows for the introduction of groups like cyano (-CN) or alkoxy (-OR).

Table 3: Derivatization via Substitution on the Aromatic Moiety

| Reaction Name | Reagents | Bond Formed | Product Type |

| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, Base | C-C | Biaryl or Alkyl-aryl compound |

| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Base | C-N | Aryl amine |

| Cyanation | CuCN or Zn(CN)₂, Pd catalyst | C-CN | Aryl nitrile |

Both the piperidine and the bromophenyl moieties can undergo oxidation and reduction reactions, leading to different classes of derivatives.

Oxidation: The secondary amine of the piperidine ring can be oxidized. For instance, the piperidine ring can be oxidized to form the corresponding piperidone (ketone) derivative. Another potential transformation is the formation of a cyclic iminium ion intermediate, which can then be trapped by nucleophiles.

Reduction: The primary site for reduction is the aromatic ring. The bromine atom can be removed through catalytic hydrodebromination, typically using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst. This reaction would convert the compound to 4-phenoxypiperidine (B1359869) hydrochloride. The nitro group on a similar compound, 4-(4-Bromo-2-nitrophenoxy)piperidine, can be reduced to an amino group using hydrogen gas with a palladium catalyst, demonstrating the feasibility of selective reductions on the aromatic ring.

Table 4: Common Oxidation and Reduction Transformations

| Transformation | Reagents | Moiety Affected | Resulting Functional Group |

| Oxidation | Oxidizing agents | Piperidine Ring | Piperidone |

| Reduction (Hydrodebromination) | H₂, Pd/C | Bromophenyl Group | Phenyl |

| Reduction of Nitro Group (example from analogous compound) | H₂, Pd catalyst | Nitro-substituted Phenyl Group | Amino |

Coupling Reactions for Structural Diversification

Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C4 position of the phenoxy ring. These methodologies enable the introduction of a wide variety of substituents, leading to the generation of diverse chemical libraries for drug discovery and development.

One of the most widely employed methods for C-C bond formation is the Suzuki-Miyaura coupling reaction . mdpi.comdiva-portal.org This palladium-catalyzed reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or a boronate ester. The reaction is known for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids. mdpi.com For instance, the coupling of a (4-bromophenyl)pyrimidine derivative with various arylboronic acids has been successfully demonstrated using a Pd(PPh₃)₄ catalyst, showcasing the feasibility of such transformations on similar bromoaryl scaffolds. mdpi.com

For the introduction of alkynyl moieties, the Sonogashira coupling is the premier method. wikipedia.orgorganic-chemistry.org This reaction involves the palladium- and copper-cocatalyzed coupling of the aryl bromide with a terminal alkyne. youtube.com The resulting arylalkynes are valuable intermediates and can be found in various biologically active molecules. The reaction conditions are generally mild, and a broad range of terminal alkynes can be employed, making it a powerful tool for structural diversification. researchgate.netlibretexts.org

The Buchwald-Hartwig amination is a key method for the formation of C-N bonds, enabling the synthesis of arylamine derivatives. wikipedia.orgacsgcipr.org This palladium-catalyzed reaction couples the aryl bromide with a primary or secondary amine in the presence of a base and a suitable phosphine ligand. atlantis-press.com The reaction is highly versatile and has largely replaced harsher classical methods for the synthesis of N-arylated compounds. beilstein-journals.org This methodology is particularly relevant for the synthesis of derivatives where a nitrogen-linked substituent is desired at the 4-position of the phenoxy ring.

A classical yet still relevant method for forming C-O, C-S, and C-N bonds is the Ullmann condensation . wikipedia.org This copper-catalyzed reaction typically requires higher temperatures than its palladium-catalyzed counterparts but remains a valuable tool, especially for the synthesis of diaryl ethers and related compounds. nih.govorganic-chemistry.org The reaction can be used to couple the 4-(4-bromophenoxy)piperidine scaffold with phenols, thiols, or amines to generate a variety of derivatives.

Below is a data table summarizing the general conditions for these coupling reactions as they might be applied to an N-protected form of 4-(4-bromophenoxy)piperidine.

| Coupling Reaction | Typical Reactant | Catalyst System | Base | Solvent | Temperature |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene | 80-110 °C |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, Pd(PPh₃)₄ | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724) | 80-140 °C |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂/CuI | Et₃N, Piperidine | THF, DMF | Room Temp. to 80 °C |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃/Ligand | NaOtBu, K₃PO₄ | Toluene, Dioxane | 80-110 °C |

| Ullmann | Phenol, Amine | CuI, Cu₂O | K₂CO₃, Cs₂CO₃ | DMF, Pyridine | 120-190 °C |

Formation of Analogs and Derivatives

The application of the aforementioned coupling reactions to this compound (typically after N-protection) allows for the systematic synthesis of a wide range of analogs and derivatives. This structural diversification is a cornerstone of medicinal chemistry, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

For example, Suzuki-Miyaura coupling can be employed to synthesize a library of biaryl derivatives . By reacting N-Boc-4-(4-bromophenoxy)piperidine with a variety of substituted phenylboronic acids, a series of compounds with different electronic and steric properties on the newly introduced phenyl ring can be generated. This allows for a detailed investigation of how these properties influence the biological activity of the resulting molecules.

Similarly, the Heck reaction can be used to prepare a series of styrenyl derivatives . The geometry of the newly formed double bond is typically trans, and the electronic nature of the substituents on the styrene (B11656) partner can be varied to probe their effect on the target of interest.

The Sonogashira coupling provides access to alkynyl-substituted derivatives . These compounds can serve as final products or as versatile intermediates for further transformations, such as click chemistry or partial reduction to the corresponding alkenes or alkanes.

Buchwald-Hartwig amination is instrumental in the synthesis of N-aryl derivatives . This allows for the introduction of various anilines, heteroarylamines, or alkylamines, leading to compounds with diverse hydrogen bonding capabilities and conformational preferences.

The following table provides examples of the types of derivatives that can be synthesized from N-Boc-4-(4-bromophenoxy)piperidine using these advanced synthetic methodologies.

| Derivative Class | Synthetic Method | Example Reactant | Potential Product Structure |

| Biaryl Ethers | Suzuki-Miyaura | Phenylboronic acid | N-Boc-4-(4'-phenoxy-[1,1'-biphenyl]-4-yl)piperidine |

| Styrenyl Ethers | Heck | Styrene | N-Boc-4-(4-(2-phenylethenyl)phenoxy)piperidine |

| Alkynyl Ethers | Sonogashira | Phenylacetylene | N-Boc-4-(4-(2-phenylethynyl)phenoxy)piperidine |

| Diarylamine Ethers | Buchwald-Hartwig | Aniline | N-Boc-4-(4-(phenylamino)phenoxy)piperidine |

| Diaryl Ethers | Ullmann | Phenol | N-Boc-4-(4-phenoxyphenoxy)piperidine |

The strategic application of these coupling reactions provides a powerful platform for the medicinal chemist to systematically modify the 4-(4-bromophenoxy)piperidine scaffold, leading to the discovery of new and improved therapeutic agents.

Comprehensive Pharmacological and Biological Evaluation

In Vitro Pharmacological Profiling and Receptor Interactions

In vitro studies are fundamental to characterizing the interaction of a compound with specific biological targets at the molecular and cellular level. For 4-(4-Bromophenoxy)piperidine (B1280539) hydrochloride, a comprehensive profile requires a suite of assays to determine its binding affinity, enzyme inhibitory potential, and functional activity.

Radioligand Binding Studies for Target Affinity

Radioligand binding assays are a standard method used to determine the affinity of a compound for a specific receptor. This technique involves using a radioactively labeled ligand that is known to bind to the target receptor and measuring how the test compound competes for the same binding site. The results are typically expressed as an inhibition constant (Ki) or an IC50 value, which indicates the concentration of the compound required to inhibit 50% of the specific binding of the radioligand.

Despite the common use of this technique for characterizing phenoxy-piperidine derivatives, specific radioligand binding studies identifying the target affinity (Ki) of 4-(4-Bromophenoxy)piperidine hydrochloride for specific receptors, such as serotonin (B10506) or dopamine (B1211576) transporters, are not detailed in the currently available scientific literature. Structure-activity relationship (SAR) studies on related piperidine (B6355638) analogs often explore how modifications, such as the position of the bromine atom or other substitutions, affect binding at monoamine transporters, but specific data for this exact compound remains uncharacterized. nih.govnih.govuniba.it

Evaluation of Enzyme Inhibition Potential

Enzyme inhibition assays are conducted to determine if a compound can interfere with the activity of a specific enzyme. The potency of an inhibitor is quantified by its IC50 value, the concentration at which it inhibits 50% of the enzyme's activity. Piperidine derivatives have been investigated for their potential to inhibit various enzymes, including acetylcholinesterase (AChE) and farnesyltransferase. nih.gov

However, specific studies detailing the evaluation of this compound for its enzyme inhibition potential have not been reported in the accessible literature. Therefore, IC50 values against common enzymatic targets are not available for this compound.

Receptor-Based Mechanism of Action Studies (e.g., G Protein-Coupled Receptors)

G Protein-Coupled Receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in cellular signaling. nih.gov When a ligand binds to a GPCR, it triggers a conformational change that activates intracellular G proteins (e.g., Gs, Gi, Gq), initiating downstream signaling cascades. nih.gov Studies to elucidate this mechanism often involve measuring the activation of specific G proteins or the production of second messengers like cAMP or inositol (B14025) phosphates.

As the primary receptor targets for this compound have not been identified through binding studies, its specific receptor-based mechanism of action has not been elucidated. Research on related phenoxyalkylpiperidines has explored interactions with GPCRs like the sigma-1 (σ1) and histamine (B1213489) H3 receptors, but this information cannot be directly extrapolated to the title compound. uniba.itnih.gov

In Vivo Preclinical Assessment of Biological Effects

In vivo studies involve testing a compound in living organisms, typically animal models, to understand its physiological effects, efficacy, and role in modulating disease states.

Assessment in Neurological Models (e.g., Serotonin and Noradrenaline Reuptake Inhibition)

The 4-phenoxypiperidine (B1359869) scaffold is a known structural motif in compounds designed as inhibitors of serotonin (SERT) and norepinephrine (B1679862) (NET) transporters. nih.gov Dual inhibition of these transporters is a clinically validated mechanism for treating depression and other neurological disorders. Preclinical assessment in animal models is crucial to confirm this activity in vivo and to evaluate potential therapeutic effects.

A review of the scientific literature indicates that this compound has not been assessed in established in vivo neurological models. Therefore, there is no published data confirming its ability to inhibit serotonin and noradrenaline reuptake in vivo or its potential efficacy in relevant disease models. While broad structure-activity relationship studies have been conducted on piperidine derivatives for monoamine transporter inhibition, specific preclinical data for this compound is not available. nih.govnih.gov

Evaluation of Analgesic Activity in Animal Models

The analgesic potential of novel chemical entities is frequently assessed using established animal models that measure pain responses to thermal stimuli. Two such standard models are the hot plate test and the tail-flick test. These tests are particularly useful for evaluating centrally acting analgesics.

In a typical hot plate test , an animal, usually a mouse or rat, is placed on a surface with a controlled, elevated temperature. The time it takes for the animal to exhibit a pain response, such as licking its paws or jumping, is recorded as the latency time. An increase in this latency period after the administration of a test compound suggests an analgesic effect.

The tail-flick test involves applying a focused beam of heat to an animal's tail. The time taken for the animal to flick its tail away from the heat source is measured. Similar to the hot plate test, a longer reaction time following drug administration indicates a potential analgesic property.

Interactive Data Table: Common Animal Models for Analgesic Activity Screening

| Model | Stimulus | Endpoint | Typical Analgesic Class Detected |

| Hot Plate Test | Thermal (Heat) | Paw Licking/Jumping Latency | Central Acting (e.g., Opioids) |

| Tail-Flick Test | Thermal (Heat) | Tail Withdrawal Latency | Central Acting (e.g., Opioids) |

| Acetic Acid Writhing Test | Chemical | Number of Writhing Responses | Peripheral and Central Acting |

| Formalin Test | Chemical | Paw Licking/Flinching Time | Central and Peripheral Acting |

Studies on Platelet Aggregation Modulation

Platelet aggregation is a critical process in hemostasis and thrombosis and is often studied to identify compounds with antiplatelet potential. The aggregation process can be initiated by various agonists, with collagen and adenosine (B11128) diphosphate (B83284) (ADP) being two of the most physiologically relevant and commonly used in in-vitro assays.

Collagen-induced platelet aggregation is a key event in response to vascular injury. When the blood vessel wall is damaged, exposed collagen fibrils trigger platelet adhesion and activation, leading to the release of other agonists and the formation of a platelet plug.

ADP-induced platelet aggregation plays a crucial role in amplifying the initial platelet response. ADP, released from dense granules of activated platelets, acts on P2Y1 and P2Y12 receptors on other platelets, promoting further aggregation and thrombus formation.

Investigations into the effects of this compound on either collagen-induced or ADP-induced platelet aggregation have not been reported in the available scientific literature. Therefore, its capacity to modulate platelet function is currently unknown.

Pharmacokinetic and Metabolic Research

Investigations into Absorption and Distribution

The absorption and distribution of a compound are fundamental pharmacokinetic parameters that determine its concentration and duration of action in the body. Absorption refers to the process by which a drug enters the systemic circulation, while distribution describes its reversible transfer from the bloodstream into various tissues and organs.

Specific studies detailing the absorption and distribution characteristics of this compound following oral or intravenous administration in animal models, such as rats, were not found in the reviewed literature. Such studies would typically involve measuring the compound's concentration in plasma and different tissues over time to determine key parameters like bioavailability, volume of distribution, and tissue penetration.

Metabolic Pathways and Metabolite Identification

The metabolism of xenobiotics, including drugs, is a vital process that facilitates their elimination from the body. The cytochrome P450 (CYP450) family of enzymes, primarily located in the liver, plays a central role in the phase I metabolism of a vast number of compounds. For molecules containing a piperidine ring, common metabolic transformations include N-dealkylation, hydroxylation of the piperidine ring, and oxidation.

Interactive Data Table: Common Metabolic Reactions for Piperidine-Containing Compounds

| Metabolic Reaction | Enzyme Family | Description |

| N-dealkylation | Cytochrome P450 | Removal of an alkyl group from the nitrogen atom. |

| Ring Hydroxylation | Cytochrome P450 | Addition of a hydroxyl group to the piperidine ring. |

| Aromatic Hydroxylation | Cytochrome P450 | Addition of a hydroxyl group to an attached aromatic ring. |

| Oxidation | Cytochrome P450 | Formation of N-oxides or other oxidation products. |

Medicinal Chemistry and Rational Drug Design

Structure-Activity Relationship (SAR) Studies for Optimized Pharmacological Profiles

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. slideshare.net For derivatives of 4-(4-Bromophenoxy)piperidine (B1280539) hydrochloride, these studies are crucial for optimizing interactions with biological targets.

The biological activity of compounds derived from this scaffold is highly sensitive to the nature and position of substituents. The bromine atom on the phenoxy ring, for instance, significantly influences the molecule's electronic properties and steric profile. Altering this halogen or introducing other groups can dramatically impact a compound's binding affinity and selectivity for its target. For example, in the development of enzyme inhibitors, the size and electronegativity of the substituent can determine the compound's potency. nih.gov

| Modification | Potential Impact on Biological Activity |

| Alteration of the halogen on the phenyl ring | Changes in binding affinity and selectivity. |

| Introduction of bulky substituents | May reduce metabolic degradation. |

| Removal of the ether oxygen linkage | Reduction in polarity. |

This table illustrates the potential consequences of modifying the 4-(4-Bromophenoxy)piperidine hydrochloride scaffold, based on established medicinal chemistry principles.

The piperidine (B6355638) ring is a common motif in many FDA-approved drugs and offers numerous avenues for structural modification to improve pharmacokinetic properties like lipophilicity and metabolic stability. enamine.netnih.gov Substitutions on the piperidine ring can significantly influence the pharmacological profile of the resulting derivatives. ontosight.ai For instance, the addition of a hydroxyl group can increase the inhibitory effect on enzymes like monoamine oxidase (MAO). acs.org The position of the substituent is also critical; for example, para-substitution on the piperidine ring has been shown to be preferable to meta-substitution for MAO inhibition. acs.org

Furthermore, the introduction of different functional groups can lead to the development of compounds with a wide range of therapeutic applications, from anticancer to anti-Alzheimer's agents. ajchem-a.com

Application in Novel Therapeutic Agent Development

The versatility of the this compound scaffold has led to its use in the development of a diverse array of therapeutic agents.

Developing drugs that can effectively act on the central nervous system is a significant challenge, primarily due to the blood-brain barrier. informaconnect.com The design of CNS modulators based on the 4-(4-Bromophenoxy)piperidine scaffold requires careful consideration of physicochemical properties to ensure adequate brain penetrance. nih.gov The piperidine moiety is a valuable component in this context, as its derivatives are present in numerous pharmaceuticals, including those targeting the CNS. nih.govijpcbs.com

Recent advances in drug design have focused on creating novel scaffolds with improved drug-like properties to enhance their therapeutic utility for CNS disorders. nih.gov

Derivatives of 4-(4-Bromophenoxy)piperidine have shown significant promise in the fields of neuropharmacology and pain management. The 4-phenylpiperidine (B165713) pharmacophore is a key structural element in potent opioid analgesics. nih.gov By incorporating this feature into novel molecular frameworks, researchers have developed new classes of analgesic and anesthetic agents with favorable pharmacological profiles. nih.gov

Furthermore, piperidine-based compounds have been investigated as inhibitors of acetylcholinesterase, a key target in the treatment of Alzheimer's disease. nih.gov SAR studies have led to the discovery of potent and selective inhibitors with long-lasting effects in preclinical models. nih.gov The development of multitarget analgesics that act on several pain-modulating pathways is another promising area of research involving piperidine derivatives. mdpi.com

Computational Chemistry and Molecular Modeling Approaches

Computational methods are indispensable tools in modern drug discovery, providing valuable insights into the interactions between small molecules and their biological targets. nih.gov Molecular docking and molecular dynamics simulations are used to predict the binding modes and affinities of 4-(4-Bromophenoxy)piperidine derivatives, helping to rationalize experimental findings and guide the design of new compounds. researchgate.netresearchgate.net

Density functional theory (DFT) calculations can provide a theoretical basis for understanding reaction mechanisms and selectivity in the synthesis of substituted piperidines. acs.org These computational approaches, in conjunction with experimental data, facilitate a more rational and efficient drug design process.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. For this compound, docking simulations are instrumental in identifying potential biological targets and understanding the specific interactions that stabilize the ligand-receptor complex. The phenoxypiperidine scaffold is a known pharmacophore for several central nervous system (CNS) targets, including sigma (σ) receptors, serotonin (B10506) (5-HT) receptors, and dopamine (B1211576) (D) receptors. nih.govnih.gov

Docking studies of phenoxyalkylpiperidines have identified the sigma-1 (σ1) receptor as a high-affinity target. nih.govuniba.it These simulations typically reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to binding affinity. For this compound, the protonated piperidine nitrogen is expected to form a crucial ionic interaction or hydrogen bond with an acidic residue (e.g., Aspartic or Glutamic acid) in the receptor's binding pocket. The bromophenoxy group can engage in hydrophobic and halogen bonding interactions, which can enhance binding affinity and selectivity.

A hypothetical molecular docking scenario of 4-(4-Bromophenoxy)piperidine at a CNS receptor might involve the interactions detailed in the table below.

Interactive Table: Potential Ligand-Target Interactions for 4-(4-Bromophenoxy)piperidine

| Molecular Moiety of Ligand | Type of Interaction | Potential Interacting Residue (Example) |

|---|---|---|

| Piperidine Nitrogen (protonated) | Ionic Bond / Hydrogen Bond | Aspartic Acid (Asp) |

| Bromophenyl Ring | Halogen Bond / Hydrophobic | Tyrosine (Tyr), Phenylalanine (Phe) |

| Phenoxy Oxygen | Hydrogen Bond Acceptor | Serine (Ser), Threonine (Thr) |

| Piperidine Ring | Van der Waals / Hydrophobic | Leucine (Leu), Valine (Val) |

These simulations provide a structural rationale for the observed affinities of related compounds and guide the modification of the this compound structure to enhance its interaction with specific targets.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to correlate the structural or physicochemical properties of a series of compounds with their biological activities. nih.gov For a class of compounds including this compound, a QSAR model can be developed to predict the biological activity of unsynthesized analogs, thereby prioritizing synthetic efforts.

A typical QSAR study on piperidine derivatives involves calculating a range of molecular descriptors for each compound, which can be categorized as electronic, steric, and lipophilic. nih.gov

Electronic Descriptors: These describe the electronic properties of the molecule, such as the Hammett constant (σ) of the bromo-substituent, which influences the electron density of the phenyl ring and the pKa of the piperidine nitrogen.

Steric Descriptors: These relate to the size and shape of the molecule. For the 4-(4-Bromophenoxy)piperidine series, descriptors like molecular volume or surface area can be critical in determining how well the ligand fits into the receptor's binding site.

Lipophilic Descriptors: The partition coefficient (logP) is a key descriptor of a molecule's lipophilicity, which affects its ability to cross cell membranes, including the blood-brain barrier.

A QSAR model is typically represented by a mathematical equation, such as:

log(1/C) = k1(Descriptor 1) + k2(Descriptor 2) + ... + constant

Where C is the concentration of the compound required to produce a specific biological effect, and k represents the coefficient for each descriptor. By analyzing a series of phenoxypiperidine analogs with varying substituents on the phenyl ring and piperidine nucleus, a statistically significant QSAR model can be generated to predict the affinity for targets like the sigma-1 receptor.

Interactive Table: Common Descriptors in QSAR Studies of Piperidine Analogs

| Descriptor Type | Example Descriptor | Property Measured | Potential Influence on Activity |

|---|---|---|---|

| Electronic | Hammett Constant (σ) | Electron-withdrawing/donating nature of substituents | Modulates binding pocket interactions and pKa |

| Lipophilic | LogP | Hydrophobicity | Affects membrane permeability and target engagement |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability | Influences steric fit within the binding site |

| Topological | Wiener Index | Molecular branching | Relates to overall molecular shape and flexibility |

Density Functional Theory (DFT) and Molecular Dynamics (MD) Simulations in Reactivity Prediction

Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are powerful computational tools that provide deeper insights into the electronic structure, reactivity, and dynamic behavior of molecules. nih.gov

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic properties of molecules. For this compound, DFT calculations can be used to:

Determine the optimized molecular geometry.

Calculate the distribution of electron density and the molecular electrostatic potential (MEP), which can identify regions of the molecule likely to engage in electrostatic interactions.

Predict spectroscopic properties (e.g., NMR, IR spectra) to aid in structural characterization.

Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. An MD simulation of this compound, either in solution or complexed with a biological target, can reveal:

The conformational flexibility of the molecule and the preferred orientations of the phenoxy and piperidine rings.

The stability of the ligand-receptor complex over time, highlighting key interactions that persist throughout the simulation.

The role of solvent molecules in mediating ligand-receptor binding.

The free energy of binding, which provides a more rigorous prediction of binding affinity than molecular docking alone.

Together, DFT and MD simulations offer a dynamic and electronically detailed picture of this compound, complementing the static view provided by molecular docking and the predictive power of QSAR models. These integrated computational approaches are fundamental to the rational design of new derivatives with improved pharmacological properties.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Compound Analysis and Purity Assessment

Chromatography is an essential tool for separating the target compound from starting materials, byproducts, and degradation products, thereby allowing for accurate purity assessment and quantification.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like 4-(4-Bromophenoxy)piperidine (B1280539) hydrochloride. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. In a typical RP-HPLC setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov

The method's sensitivity and accuracy make it ideal for determining the purity of the compound. For instance, a study on the analysis of piperidine (B6355638) in pharmaceutical ingredients established a robust RP-HPLC method using a C18 column with a mobile phase of water (containing 0.1% phosphoric acid) and acetonitrile. nih.gov Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic bromophenoxy group in the molecule absorbs UV light. Purity is determined by calculating the area of the main compound peak as a percentage of the total area of all peaks in the chromatogram. For related bromophenyl compounds, HPLC methods have been successfully developed to quantify impurities at parts-per-million (ppm) levels. iosrjournals.org

A sensitive HPLC method developed for a structurally similar metabolite, 4-(4-bromophenyl)-4-hydroxypiperidine, in rat plasma utilized pre-column derivatization with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) to enable fluorescence detection, achieving a detection limit of 0.003 µg/mL. nih.gov This highlights the adaptability of HPLC for trace-level quantification in complex matrices.

Table 1: Representative HPLC Conditions for Analysis of Piperidine-Related Compounds

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase | Acetonitrile and Water (with acid modifier like 0.1% phosphoric acid) nih.gov |

| Flow Rate | Typically 1.0 mL/min nih.gov |

| Detection | UV Absorbance or Fluorescence (with derivatization) nih.gov |

| Column Temperature | Ambient or controlled (e.g., 30°C) nih.gov |

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. While 4-(4-Bromophenoxy)piperidine hydrochloride itself is a salt and thus non-volatile, it can be analyzed by GC after conversion to its more volatile free base form, 4-(4-bromophenoxy)piperidine. The analysis of piperidine impurities in pharmaceutical samples has been successfully demonstrated using headspace GC, which is particularly useful for volatile analytes in a non-volatile matrix. google.com

For direct analysis, derivatization may be employed to increase the volatility and thermal stability of the analyte. For example, piperidine has been analyzed by reacting it with 3,5-dinitro-4-chloro-benzotrifluoride, followed by extraction and detection using a highly sensitive electron capture detector (ECD). researchgate.net A flame ionization detector (FID) is also commonly used for quantification. google.com The specificity of GC methods can be significantly enhanced by coupling the chromatograph to a mass spectrometer (GC-MS), which provides structural information for peak identification. researchgate.net

Table 2: General Gas Chromatography (GC) Parameters for Piperidine Analysis

| Parameter | Condition |

|---|---|

| Column | Capillary column (e.g., HP-5, DB-5) google.com |

| Injection Mode | Split/Splitless or Headspace google.com |

| Carrier Gas | Helium or Nitrogen google.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) google.com |

| Temperature Program | Ramped oven temperature to ensure separation |

Spectroscopic Methods for Structural Elucidation and Purity

Spectroscopic methods are indispensable for confirming the chemical identity and structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework.

For this compound, the ¹H NMR spectrum would exhibit characteristic signals for the protons on the piperidine ring and the aromatic protons of the bromophenoxy group. By analogy with similar structures like 4-(4-bromophenyl)piperidine, the aromatic protons would appear as two distinct doublets in the region of δ 7.0-7.5 ppm. chemicalbook.com The piperidine protons would appear as a set of multiplets in the upfield region, typically between δ 1.5 and 3.5 ppm. chemicalbook.com The proton attached to the nitrogen atom would likely be broadened and its chemical shift dependent on the solvent and concentration.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would show distinct signals for the aromatic carbons, with the carbon attached to the bromine atom appearing at a characteristic chemical shift. The piperidine ring carbons would resonate in the aliphatic region of the spectrum. chemicalbook.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for the 4-(4-Bromophenoxy)piperidine Moiety

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Aromatic CH (ortho to O) | ~6.8-7.0 | ~117-120 |

| Aromatic CH (ortho to Br) | ~7.3-7.5 | ~132-133 |

| Piperidine CH (at C4) | Multiplet | ~70-75 (C-O) |

| Piperidine CH₂ (at C2, C6) | Multiplet | ~45-50 |

Note: Predicted values are based on data from structurally related compounds. chemicalbook.com Actual values may vary.

Mass Spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. Using soft ionization techniques like Electrospray Ionization (ESI), the molecule can be ionized with minimal fragmentation. For this compound, analysis would be performed on the free base, 4-(4-bromophenoxy)piperidine (Molecular Formula: C₁₁H₁₄BrNO).

The mass spectrum would show a prominent protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 256.03. uni.lu A key feature would be the characteristic isotopic pattern of bromine, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). High-Resolution Mass Spectrometry (HRMS) can determine the exact mass of the ion to several decimal places, allowing for the unambiguous confirmation of the elemental formula. dovepress.com

Table 4: Predicted Mass Spectrometry Data for 4-(4-Bromophenoxy)piperidine (Free Base)

| Adduct | Calculated m/z |

|---|---|

| [M+H]⁺ | 256.03316 |

| [M+Na]⁺ | 278.01510 |

| [M]⁺ | 255.02533 |

| [M-H]⁻ | 254.01860 |

Data sourced from PubChemLite. uni.lu

Method Validation in Bioanalytical Applications

When this compound is measured in biological matrices such as plasma or urine, the analytical method must be rigorously validated to ensure the results are accurate and reproducible. nih.gov Bioanalytical method validation is a formal process that demonstrates an analytical procedure is suitable for its intended purpose. fda.gov Key validation parameters, as recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA), include selectivity, accuracy, precision, linearity, and stability. fda.gov

Selectivity and Specificity: The method must be able to differentiate and quantify the analyte in the presence of other components in the biological sample, such as metabolites or endogenous substances. nih.gov

Linearity, Range, and Sensitivity: The method's response should be directly proportional to the concentration of the analyte over a defined range. The Lower Limit of Quantitation (LLOQ) is the lowest concentration that can be measured with acceptable accuracy and precision. nih.gov

Accuracy and Precision: Accuracy refers to how close the measured values are to the true value, while precision measures the reproducibility of the results. Both are typically assessed at multiple concentration levels, including the LLOQ. researchgate.net

Recovery: The efficiency of the analyte's extraction from the biological matrix is evaluated to ensure the process is consistent and effective. nih.gov

Stability: The stability of the analyte must be tested under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability. fda.gov

A validated bioanalytical method ensures that the data generated in pharmacokinetic or other studies are reliable for decision-making. researchgate.net

Table 5: Key Parameters for Bioanalytical Method Validation

| Parameter | Description |

|---|---|

| Linearity | Establishes a proportional relationship between concentration and instrument response. |

| Accuracy | Closeness of measured values to the true concentration. |

| Precision | Degree of scatter between a series of measurements. |

| Selectivity | Ability to measure the analyte unequivocally in the presence of other components. |

| LLOQ | The lowest concentration on the calibration curve that can be quantified reliably. |

| Stability | Chemical stability of the analyte in the given matrix under specific conditions. |

Linearity, Detection Limits, and Quantification Limits

The validation of an analytical method begins with establishing key performance characteristics, including linearity, the limit of detection (LOD), and the limit of quantification (LOQ). These parameters define the range over which the method is accurate and the smallest amount of analyte that can be reliably detected and quantified.

Linearity demonstrates the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards at different concentrations and assessing the relationship between the measured response and the concentration. The linearity is often expressed by the correlation coefficient (R²) of the calibration curve. For the analysis of piperidine hydrochloride, a linear relationship was observed over a concentration range of 0.44 µg/mL to 53.33 µg/mL, with a correlation coefficient (R²) of 0.9996, indicating a strong linear relationship. researchgate.netnih.gov

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with acceptable precision and accuracy. The Limit of Quantification (LOQ) , on the other hand, is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions. researchgate.netnih.gov These limits are crucial for the analysis of impurities or for the quantification of the compound at low concentrations. For the representative method for piperidine hydrochloride, the LOD was estimated to be 0.15 µg/mL, and the LOQ was 0.44 µg/mL. researchgate.netnih.gov

| Parameter | Value | Reference |

|---|---|---|

| Linearity Range | 0.44-53.33 µg/mL | researchgate.netnih.gov |

| Correlation Coefficient (R²) | 0.9996 | researchgate.netnih.gov |

| Limit of Detection (LOD) | 0.15 µg/mL | researchgate.netnih.gov |

| Limit of Quantification (LOQ) | 0.44 µg/mL | researchgate.netnih.gov |

Recovery and Precision Assessment

Recovery studies are performed to assess the accuracy of an analytical method. This is determined by adding a known amount of the analyte (spiking) to a sample matrix and measuring the amount recovered. The percentage of recovery is a measure of the method's accuracy. In the validation of the method for piperidine hydrochloride, the average recovery was found to be 101.82%, which indicates a high degree of accuracy for the method. researchgate.netnih.gov

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Precision is typically assessed at two levels: repeatability and intermediate precision.

Repeatability (intra-day precision) evaluates the precision under the same operating conditions over a short interval of time.

Intermediate precision (inter-day precision) expresses the variation within the same laboratory, but with different analysts, on different days, and with different equipment.

For the piperidine hydrochloride method, the precision was evaluated at three different concentration levels. The relative standard deviation was 0.6%, demonstrating that the method is highly precise. researchgate.netnih.gov

| Parameter | Value | Reference |

|---|---|---|

| Average Recovery | 101.82% | researchgate.netnih.gov |

| Precision (RSD) | 0.6% | researchgate.netnih.gov |

Diverse Scientific Research Applications Beyond Direct Pharmacology

Role as Chemical Building Blocks for Complex Molecule Synthesis

The molecular architecture of 4-(4-Bromophenoxy)piperidine (B1280539) hydrochloride makes it a valuable intermediate and building block in organic synthesis. The piperidine (B6355638) moiety is a common heterocyclic scaffold found in a vast number of biologically active compounds and natural products. nih.gov Synthetic chemists leverage this pre-formed ring system to construct more complex molecular targets, thereby reducing the number of steps required in a total synthesis.

The compound offers several reactive sites for chemical modification:

Piperidine Nitrogen: The secondary amine in the piperidine ring can undergo a variety of reactions, including N-alkylation, N-acylation, and N-arylation, allowing for the attachment of diverse functional groups and the construction of larger molecular frameworks.

Bromophenyl Group: The bromine atom on the phenyl ring is a particularly useful functional handle. It can participate in a wide range of cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds. This enables the linkage of the bromophenyl moiety to other aromatic or aliphatic systems.

Aromatic Ring: The phenyl ring itself can undergo electrophilic aromatic substitution, although the bromine atom is a deactivating group.

These reactive features make 4-(4-Bromophenoxy)piperidine hydrochloride and similar structures key intermediates in the synthesis of novel compounds for drug discovery and other research areas. mallakchemicals.comcymitquimica.com For instance, piperidine derivatives are crucial in creating extensive libraries of compounds for screening biological activity, often using multicomponent reactions to generate molecular diversity. nih.govnih.gov The synthesis of novel tyrosinase inhibitors with piperidine amides demonstrates a practical application of such building blocks in developing new bioactive agents. nih.gov

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Resulting Structure |

| N-Alkylation | Alkyl halide (R-X), Base (e.g., K₂CO₃) | N-alkylated piperidine derivative |

| N-Acylation | Acyl chloride (RCOCl), Base (e.g., Et₃N) | N-acylated piperidine derivative |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Biaryl derivative (Br replaced) |

| Buchwald-Hartwig Amination | Amine (R₂NH), Pd catalyst, Base | N-arylated amine derivative (Br replaced) |

Applications in Agrochemical Research and Development

The piperidine ring is an increasingly important scaffold in the development of modern agrochemicals, including fungicides, insecticides, and herbicides. ccspublishing.org.cn The inclusion of a piperidine moiety can enhance the biological efficacy and modulate the physicochemical properties of a pesticide, such as its ability to cross cell membranes. ccspublishing.org.cn

Phenoxypyridine structures, closely related to the core of this compound, have been identified as active scaffolds for pesticides. nih.gov Research has shown that linking a phenoxypyridine group to other active chemical motifs can lead to compounds with potent fungicidal or insecticidal activity. nih.gov For example, piperidine derivatives have been investigated for their potential as insecticides, acaricides, molluscicides, and nematicides. google.com The development of synergists for insecticides, which may include phenoxy derivatives, is another area of active research aimed at overcoming pest resistance. nih.gov The broader field of crop protection continually seeks novel chemical entities to ensure food security, and intermediates like this compound serve as a basis for the synthesis of new candidate agrochemicals. echemi.com

Table 2: Classes of Agrochemicals Incorporating Piperidine and Phenoxy Scaffolds

| Agrochemical Class | Mode of Action (Example) | Reference |

| Fungicides | Inhibition of fungal enzymes or cellular processes | nih.gov |

| Insecticides | Disruption of the insect nervous system | ccspublishing.org.cngoogle.com |

| Herbicides | Inhibition of plant-specific enzymes (e.g., PPO) | nih.gov |

| Plant Growth Regulators | Inhibition of hormone biosynthesis | ccspublishing.org.cn |

Exploration in Materials Science for Specialized Polymers and Coatings

While less documented than its role in life sciences, the structural components of this compound suggest potential applications in materials science. Piperidine itself can be used as a building block or catalyst in the synthesis of specialized polymers. smolecule.com The incorporation of such heterocyclic rings into a polymer backbone can impart unique properties, including enhanced thermal stability, specific conductivity, or biocompatibility. smolecule.com

The presence of the bromophenyl group offers a site for polymerization or for grafting the molecule onto a polymer surface through cross-coupling reactions. This could be exploited in the development of:

Functional Polymers: Creating polymers with pendant 4-phenoxy-piperidine units, which could be used for applications such as ion exchange resins or as catalytic materials.

Specialized Coatings: Incorporating the molecule into coatings to modify surface properties, potentially enhancing adhesion, thermal resistance, or creating a surface with specific chemical reactivity.

Advanced Materials: The use of click chemistry and other efficient synthetic methods allows for the precise construction of complex polymer architectures, such as star polymers or hydrogels, where functional building blocks are essential. nih.gov The reactivity of the bromophenyl group makes it a candidate for such modern polymerization techniques.

This remains an area primarily of exploratory potential, based on the known reactivity of the compound's constituent parts and the general use of similar heterocyclic and halogenated aromatic compounds in polymer chemistry.

Forensic and Analytical Reference Standard Applications

In the fields of forensic science and analytical chemistry, the availability of pure, well-characterized chemical substances is crucial for the accurate identification and quantification of compounds in various samples. This compound is supplied by chemical companies for laboratory use, where it can serve as a reference standard. cymitquimica.com

As a reference material, it is used to:

Develop and Validate Analytical Methods: When creating new methods using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC), a known standard is required to determine retention times, fragmentation patterns, and response factors.

Confirm the Identity of Unknowns: In forensic analysis, the analytical data (e.g., mass spectrum) of an unknown substance can be compared directly to the data from a certified reference standard to confirm its identity. unodc.orgenfsi.eu

Quantify Substances: By preparing solutions of the reference standard at known concentrations, calibration curves can be generated, allowing for the precise measurement of the amount of the substance in a test sample.

The use of reference materials is a cornerstone of quality assurance in analytical laboratories, ensuring that results are accurate, reliable, and traceable. enfsi.eu The availability of compounds like this compound as analytical standards supports forensic investigations, quality control in manufacturing, and various other research and development activities.

Q & A

Basic Question: What are the optimal synthetic routes for 4-(4-bromophenoxy)piperidine hydrochloride, and how can purity be maximized?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution, where piperidine reacts with 4-bromophenol derivatives under basic conditions (e.g., NaOH in dichloromethane) . Key steps include:

- Reagent Selection : Use of 4-bromophenol activated via sulfonation or halogenation to enhance reactivity .

- Purification : Chromatography (silica gel) or recrystallization (ethanol/water) achieves >95% purity .

- Yield Optimization : Control reaction temperature (0–5°C for exothermic steps) and stoichiometric ratios (1:1.2 piperidine:aryl halide) .

Advanced Question: How can computational methods (e.g., DFT or reaction path searches) guide the design of novel synthetic pathways for this compound?

Methodological Answer:

Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediate stability, reducing trial-and-error experimentation. For example:

- Reaction Path Search : Tools like GRRM or IRC analysis identify low-energy pathways for aryl-ether bond formation .

- Solvent Effects : COSMO-RS simulations optimize solvent selection (e.g., dichloromethane vs. THF) to enhance nucleophilicity .

- Machine Learning : Train models on existing piperidine synthesis data to predict optimal catalysts (e.g., phase-transfer catalysts) .

Basic Question: Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR : H and C NMR confirm piperidine ring substitution patterns (δ 3.5–4.0 ppm for ether-linked protons) and aryl bromine presence .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>99% with UV detection at 254 nm) .

- Mass Spectrometry : ESI-MS (positive mode) verifies molecular ion [M+H] at m/z 276.59 .

Advanced Question: How should researchers resolve contradictions in spectral data (e.g., unexpected 1^11H NMR splitting patterns)?

Methodological Answer:

- Dynamic Effects : Variable-temperature NMR identifies conformational exchange in the piperidine ring (e.g., chair-flip kinetics) .

- Isotopic Labeling : N-labeled piperidine derivatives clarify nitrogen hybridization effects on splitting .

- X-ray Crystallography : Resolve ambiguities by determining solid-state structure and comparing with solution-phase data .

Basic Question: What in vitro models are suitable for preliminary bioactivity screening of this compound?

Methodological Answer:

- Receptor Binding Assays : Test affinity for GPCRs (e.g., serotonin or dopamine receptors) using radioligand displacement (IC determination) .

- Enzyme Inhibition : Screen against phosphodiesterases or kinases via fluorescence-based assays (e.g., ADP-Glo™) .

- Cytotoxicity : Use MTT assays in HEK-293 or HepG2 cells to rule out nonspecific toxicity at 10–100 µM .

Advanced Question: How can structure-activity relationship (SAR) studies improve the compound’s selectivity for neurological targets?

Methodological Answer:

- Functional Group Modulation : Replace bromine with electron-withdrawing groups (e.g., -NO) to enhance blood-brain barrier permeability .

- Stereochemistry : Synthesize enantiomers via chiral HPLC and compare binding to σ-1 vs. σ-2 receptors .

- Proteomics : Use affinity chromatography coupled with LC-MS/MS to map off-target interactions .

Basic Question: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste channels .

Advanced Question: How can thermal stability and decomposition products of this compound be analyzed under storage conditions?

Methodological Answer:

- TGA/DSC : Monitor weight loss (TGA) and phase transitions (DSC) at 25–300°C to identify degradation thresholds .

- GC-MS : Analyze evolved gases (e.g., HBr or CO) during decomposition to infer degradation pathways .

- Accelerated Aging : Store samples at 40°C/75% RH for 6 months and compare HPLC profiles to fresh batches .

Advanced Question: What strategies address discrepancies in reported solubility data across solvents?

Methodological Answer:

- Hansen Solubility Parameters : Calculate HSPs (δ, δ, δ) to rationalize solvent compatibility .

- Co-solvency Studies : Blend solvents (e.g., DMSO:water) to enhance solubility while maintaining stability .

- NMR Titrations : Incrementally add deuterated solvents (e.g., DO to DMSO-d) to track solubility changes .

Advanced Question: How can researchers validate conflicting biological activity data across studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。